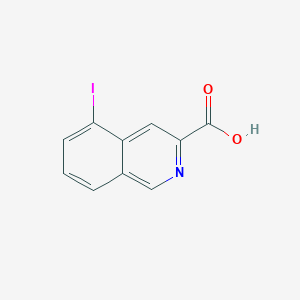

5-Iodoisoquinoline-3-carboxylic acid

Description

5-Iodoisoquinoline-3-carboxylic acid (C₁₀H₆INO₂) is a halogenated isoquinoline derivative characterized by an iodine substituent at the 5-position and a carboxylic acid group at the 3-position. Isoquinoline scaffolds are widely studied due to their pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities.

Properties

Molecular Formula |

C10H6INO2 |

|---|---|

Molecular Weight |

299.06 g/mol |

IUPAC Name |

5-iodoisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) |

InChI Key |

HTYJYJIVNKQGSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-azido-3-arylacrylates with α-diazocarbonyl compounds and triphenylphosphine, followed by a series of reactions including Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, leading to isoquinoline derivatives .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including 5-Iodoisoquinoline-3-carboxylic acid, often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

5-Iodoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Medicine: Research has shown that derivatives of 5-Iodoisoquinoline-3-carboxylic acid exhibit antibacterial and neuroprotective properties

Mechanism of Action

The mechanism of action of 5-Iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the enzyme SARM1, which is involved in the NAD degradation pathway. This inhibition helps prevent axonal degeneration and has potential therapeutic applications in neuroprotection .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 5-iodoisoquinoline-3-carboxylic acid with its analogs:

| Compound | Substituent (Position) | Molecular Formula | Molar Mass (g/mol) | Electronic Effects |

|---|---|---|---|---|

| 5-Iodoisoquinoline-3-carboxylic acid | I (C5) | C₁₀H₆INO₂ | 299.07 | Strong electron-withdrawing (inductive), bulky substituent |

| 5-Chloroisoquinoline-3-carboxylic acid | Cl (C5) | C₁₀H₆ClNO₂ | 207.61 | Moderate electron-withdrawing (inductive) |

| 5-Hydroxyquinoline-3-carboxylic acid | OH (C5) | C₁₀H₇NO₃ | 189.17 | Electron-donating (resonance), H-bond donor |

| 3-Isoxazolecarboxylic acid | N-O heterocycle | C₄H₃NO₃ | 113.07 | Planar heterocycle, moderate acidity |

Key Observations :

- Iodine vs. Chlorine: The iodine atom’s larger atomic radius (198 pm vs. However, its polarizability enhances participation in transition-metal-catalyzed reactions.

- Iodine vs.

Physicochemical Properties

- Solubility : The iodine substituent’s hydrophobic nature likely reduces aqueous solubility compared to the hydroxy analog, which benefits from H-bonding with polar solvents.

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but the electron-withdrawing iodine may slightly lower the pKa compared to the chloro or hydroxy derivatives.

Pharmacological Potential

The iodine atom could improve binding affinity in hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.